Product packaging for exbD protein(Cat. No.:CAS No. 123424-75-9)

exbD protein

Cat. No.: B1167076
CAS No.: 123424-75-9
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Description

The ExbD protein is an integral inner membrane motor subunit of the Ton molecular machine in Gram-negative bacteria, essential for coupling the proton motive force (PMF) to active transport across the outer membrane . This protein works in a tight complex with ExbB and TonB; recent high-resolution cryo-EM structures have confirmed the native complex has a stoichiometry of five ExbB subunits encircling a dimer of ExbD transmembrane domains . A key feature of ExbD is a conserved aspartate residue at position 25 (Asp25) within its transmembrane helix, which is critical for proton translocation and energy transduction . The energy harvested from the PMF is propagated through conformational changes in ExbD, which are communicated to the TonB subunit via a conserved motif (V45, V47, L49, P50) in ExbD's periplasmic intrinsically disordered region . This interaction configures TonB to productively interact with and energize TonB-dependent transporters (TBDTs) in the outer membrane, facilitating the uptake of essential nutrients like iron-siderophores and vitamin B12 . Due to its central role in virulence and nutrient acquisition in pathogens, the this compound is a vital research tool for studies focused on bacterial physiology, outer membrane transport mechanisms, and the development of novel anti-infectives . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

123424-75-9

Molecular Formula

C6H3N5O

Synonyms

exbD protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Exbd Protein

Membrane Topology and Subcellular Localization of ExbD Protein

ExbD is an inner membrane protein that is anchored by a single transmembrane domain asm.orgunam.mx. Its N-terminus is located in the cytoplasm, while the majority of the protein, including its C-terminal domain, resides in the periplasm asm.orgnih.govproteopedia.orgunam.mx. This topology is similar to that of TonB nih.govasm.org.

Cytoplasmic Domain Characteristics of this compound

The cytoplasmic domain of ExbD is a short N-terminal region, typically encompassing residues 1 to 22 in Escherichia coli asm.orgasm.orgproteopedia.org. Studies involving deletion analysis suggest that while most regions of ExbD are functionally important, a few amino acids at the cytoplasmic amino terminus may be less critical biorxiv.org.

Transmembrane Domain Organization of this compound

ExbD contains a single transmembrane domain (TMD) nih.govasm.orgproteopedia.org. This hydrophobic segment is generally predicted to span residues 23 to 43 in E. coli asm.orgnih.govproteopedia.orgbiorxiv.org. The transmembrane domain is crucial for anchoring ExbD in the cytoplasmic membrane asm.orgproteopedia.org. A key residue within the ExbD transmembrane domain is Asp25, which is essential for the activity of the TonB system and is considered the only PMF-responsive element in the system asm.orgproteopedia.orgbiorxiv.orgnih.gov. This aspartate residue is thought to be involved in proton translocation nih.govresearchgate.net. The proposed boundaries of the transmembrane domain alpha-helix have been refined in some studies, suggesting it consists of residues 23-39, with residues 40-43 initiating a subsequent disordered region biorxiv.org.

Periplasmic Domain Features of this compound

The periplasmic domain of ExbD constitutes the largest portion of the protein, extending from approximately residue 44 to 141 in E. coli asm.orgasm.orgproteopedia.org. This region is located in the periplasmic space asm.orgnih.govproteopedia.org. The periplasmic domain of ExbD is not uniformly structured; it contains both disordered and structured regions asm.orgrcsb.org. An intrinsically disordered region is located adjacent to the transmembrane domain, spanning residues 44 to 63 asm.orgrcsb.org. This disordered region is considered important for signal transduction and interaction with other proteins asm.orgbiorxiv.org. Following the disordered region is a more structured periplasmic domain, typically encompassing residues 64 to 133 asm.orgrcsb.org. This folded region has been shown to contain alpha-helices and beta-strands and exhibits structural homology with siderophore-binding proteins rcsb.org. The periplasmic domain is involved in crucial protein-protein interactions, including homodimerization and heterodimerization with TonB and ExbB biorxiv.orgnih.govnih.govnih.gov.

Oligomerization States and Assembly of this compound

ExbD does not function in isolation but is found in complexes with ExbB and TonB proteopedia.orgunam.mx. Its ability to oligomerize and assemble with other components is critical for the function of the TonB system asm.orgnih.gov.

This compound Homodimerization

ExbD has been shown to form homodimers in vivo unam.mxbiorxiv.orgnih.govnih.gov. This dimerization occurs through residues in the periplasmic domain, specifically identified in the region of residues 92-121 biorxiv.orgnih.govnih.gov. While the periplasmic domain appears to function as a homodimer, studies indicate that the homodimerization interfaces can be conformationally dynamic nih.govnih.gov. The disordered region (residues 44-63) has also been implicated in supporting homodimerization biorxiv.org. ExbD homodimer formation can increase in the absence of TonB, suggesting a competitive interaction nih.govnih.gov.

Integration of this compound within the ExbB Pentameric Scaffold

ExbB serves as a scaffolding protein for the assembly of ExbD and TonB asm.orgnih.govnih.gov. ExbB forms a pentameric structure with a central pore asm.orgunam.mxresearchgate.netmdpi.comresearchgate.net. Structural studies, including cryo-electron microscopy, have shown that a dimer of ExbD resides within the transmembrane pore formed by the ExbB pentamer mdpi.comnih.gov. This integration is essential for the function of the TonB system, as ExbB stabilizes both ExbD and TonB asm.orgnih.gov. The ExbB pentamer can accommodate two ExbD transmembrane domains within its pore biorxiv.orgmdpi.com. The assembly of ExbD with the ExbB pentamer is a dynamic process that is linked to the energy transduction cycle asm.orgbiorxiv.org. While the predominant stoichiometry of the ExbB-ExbD complex is reported as ExbB₅-ExbD₂ in several species, including E. coli, some studies have also observed ExbB₄-ExbD₂ and even hexameric ExbB complexes accommodating ExbD unam.mxnih.govmdpi.comnih.govelifesciences.orgnih.gov. The integration of ExbD within the ExbB scaffold facilitates the interaction between ExbD and TonB, which is critical for energy transmission nih.govasm.orgnih.gov.

Conformational Dynamics of this compound

The function of ExbD within the TonB system is intimately linked to its conformational dynamics frontiersin.orgasm.orgpsu.edu. ExbD undergoes changes in conformation during the energy transduction cycle asm.orgpsu.edu. The PMF is a key factor influencing these conformational changes psu.edu. ExbD's conformation has been shown to be responsive to changes in PMF, suggesting that PMF acts as a toggle switch for conformational changes in both TonB and ExbD psu.edu.

The interaction between ExbD and TonB is dynamic frontiersin.orgasm.org. Studies using in vivo cross-linking have captured multiple different ExbD complexes, including ExbB-ExbD heterodimers and ExbD homodimers, indicating the dynamic nature of ExbD interactions throughout the energy transduction cycle asm.org. A PMF-dependent interaction between ExbD and TonB has been observed, and this interaction is prevented by deletions in the intrinsically disordered periplasmic domain of ExbD asm.orgnih.gov.

Models for the energy transduction process propose that the rotation of the ExbD dimer within the ExbB pentamer is driven by proton translocation through ExbBD frontiersin.org. This rotation is hypothesized to lead to the wrapping of the TonB linker around ExbD, resulting in a pulling motion on the C-terminal domain of TonB, which is bound to the outer membrane transporter frontiersin.org. This mechanical force ultimately leads to conformational changes in the outer membrane transporter, allowing substrate import asm.orgfrontiersin.orgresearchgate.net.

The conserved Asp25 residue in the ExbD TM domain is thought to play a central role in proton translocation asm.orgbiorxiv.orgmdpi.com. While the precise mechanism of proton translocation through the ExbB-ExbD complex is not fully understood, ExbD is believed to move during this process, potentially through a piston-like mechanism or rotation, or a combination thereof mdpi.com.

The intrinsically disordered periplasmic domain of ExbD is crucial for signal transduction asm.orgnih.gov. This region, particularly the conserved motif within it, is required for transmitting signals to TonB and the C-terminal domain of ExbD, which is suggested to configure TonB for productive interaction with outer membrane transporters asm.orgnih.gov. The dynamic nature and flexibility of this disordered region likely facilitate the multiple protein-protein contacts that occur as TonB progresses through the energy transduction cycle asm.orgnih.govnih.gov.

The periplasmic domain of ExbD exhibits functional division, with different regions contributing to PMF response and interaction with TonB psu.edu. The region between residues 92-121 is particularly important for supporting multiple this compound-protein interactions, including homodimeric and specific interactions with TonB nih.govpsu.edu.

Recent structural data, including 3D cryo-EM reconstructions of the ExbB-ExbD-TonB complex, have revealed multiple conformational states, showing variable ExbD-TonB periplasmic heterodimerization nih.govresearchgate.netasm.org. These structural observations support models where ExbD-mediated changes are coupled to the functional cycle of the TonB system nih.govasm.org.

Here is a summary of some key structural and interaction data:

FeatureDescriptionReferences
Overall Structure Single transmembrane domain, majority in periplasm asm.orgproteopedia.orgtcdb.orgnih.gov
Transmembrane Domain Residues ~23-43, contains essential Asp25 asm.orgproteopedia.orgnih.govbiorxiv.org
Cytoplasmic Region Residues ~1-22 proteopedia.orgnih.gov
Periplasmic Domain Residues ~44-141, includes disordered and structured regions proteopedia.orgnih.govasm.orgmdpi.com
Disordered Periplasmic Region Residues ~44-63, contains conserved motif (V45, V47, L49, P50) asm.orgmdpi.comnih.gov
Structured Periplasmic Region Residues ~64-133, folded domain with β-sheet and α-helices, homology to siderophore-binding proteins mdpi.comrcsb.org
Complex with ExbB ExbB pentamer (or hexamer) with ExbD dimer (or trimer in hexamer) in central pore asm.orgfrontiersin.orgresearchgate.netmdpi.comelifesciences.orgpdbj.org
Interaction with TonB Periplasmic domain interactions, required for TonB conformational changes, dynamic and PMF-dependent frontiersin.orgasm.orgnih.govnih.govpsu.edubiorxiv.org
ExbD Homodimerization Can occur through periplasmic domain interactions biorxiv.orgasm.orgnih.govpsu.eduasm.org

Mechanistic Roles of Exbd Protein in Energy Transduction

ExbD Protein's Contribution to Proton Motive Force (PMF) Harvesting

The ExbB and ExbD proteins form a complex within the inner membrane that is responsible for harvesting the PMF. This complex acts as a proton channel asm.orgebi.ac.uk. Structural studies indicate that ExbB forms a pentamer with a central pore, within which an ExbD dimer is located asm.orgnih.govnih.gov. This ExbB-ExbD complex harnesses the proton gradient across the inner membrane, which serves as the energy source for the TonB system asm.orgnih.govnih.govfrontiersin.org. The energy captured from the PMF by the ExbB-ExbD complex is subsequently transferred to the TonB subunit biorxiv.orgbiorxiv.orgasm.orgnih.govnih.govfrontiersin.orgpsu.edu.

Energy Transfer Mechanisms from this compound to TonB Protein

ExbD plays a critical role in coupling the PMF harvested by the ExbB-ExbD complex to conformational changes in TonB nih.gov. The transfer of energy involves required contact between the periplasmic domains of TonB and ExbD nih.gov. ExbD modulates the conformational response of TonB to the presence or absence of the PMF nih.gov. The highly dynamic and disordered periplasmic domain of ExbD, situated immediately adjacent to its transmembrane domain, is considered particularly important in this energy transfer process asm.org. Cross-linking experiments have provided evidence for a PMF-dependent binding or interaction between the periplasmic regions of ExbD and TonB asm.orgnih.govnih.gov. It is proposed that ExbD transitions from PMF-independent to PMF-dependent interactions with TonB, thereby catalyzing conformational changes in TonB tcdb.orgnih.gov. The open state of ExbD is thought to trigger a disorder-to-order transition in TonB, enabling TonB to provide energy to the nutrient transporter pdbj.org. The energy harnessed by ExbB and ExbD is then translocated through TonB and across the periplasmic space to the TBDT in the outer membrane nih.gov. ExbD is understood to direct the necessary conformational changes within the periplasmic domain of TonB nih.gov.

Functional Significance of Specific Residues in this compound

Aspartate at position 25 (Asp25) within the transmembrane segment of ExbD is a single charged residue that holds particular significance asm.org. This residue is essential for the activity of ExbD and, consequently, the entire TonB system biorxiv.orgasm.orgnih.govproteopedia.orgpsu.edunih.gov. Mutation of Asp25 to Asparagine (D25N) leads to the inactivation of ExbD biorxiv.orgasm.orgnih.govproteopedia.orgpsu.edunih.gov. Asp25 is crucial for the transfer of the PMF signal to TonB asm.org and is linked to proton translocation across the cytoplasmic membrane asm.org. Research has identified Asp25 as the sole PMF-responsive element within the TonB system biorxiv.org. The ExbD D25N mutation effectively mimics the state of PMF collapse, preventing the PMF-dependent interaction between ExbD and TonB biorxiv.orgasm.orgnih.govnih.gov. Furthermore, Asp25 is required for both ExbD and TonB to exhibit their conformational response to the PMF nih.govnih.gov. It is also necessary for the transition of ExbD from a homodimeric state to a heterodimeric interaction with TonB nih.gov. Studies have concluded that D25 is the only essential residue located within the transmembrane domain of ExbD psu.edu.

ExbD contains a flexible periplasmic linker region situated between its transmembrane and C-terminal domains frontiersin.org. Recent studies have emphasized the importance of this disordered, periplasmic linker domain of ExbD frontiersin.org. Specifically, periplasmic residues 44-63 in Escherichia coli ExbD are considered disordered and are likely involved in protein-protein interactions biorxiv.org. Residues 40-43 are thought to initiate a disordered region that is required for signal transduction biorxiv.org. This highly dynamic, disordered domain of ExbD, located immediately distal to the transmembrane domain, is considered particularly important for the energy transfer process asm.org. Deletions within this periplasmic disordered domain adjacent to the cytoplasmic membrane prevent the PMF-dependent interaction between TonB and ExbD asm.orgnih.gov. This disordered region is therefore required for signal transduction asm.org. A conserved motif, consisting of residues V45, V47, L49, and P50, has been identified within the disordered domain and is required for signal transduction to both TonB and the C-terminal domain of ExbD frontiersin.orgasm.orgnih.gov. The presence of these disordered regions is consistent with the idea of multiple protein-protein contacts occurring dynamically throughout the energy transduction cycle asm.orgnih.gov.

Cyclic Models of this compound Function within the TonB System

Energy transduction within the TonB system is understood to be a cyclic process involving the coordinated action of ExbB, ExbD, and TonB biorxiv.org. Various models have been proposed to describe the precise mechanism of this cycle, all of which involve the interaction of the TonB C-terminal domain with the TonB box on TBDTs and the application of force to facilitate transport frontiersin.org.

One model suggests that the energy transduction cycle is initiated by the interaction of TonB homodimers with ExbD homodimers biorxiv.orgtcdb.org. This interaction is proposed to lead to the formation of a TonB-ExbD heterodimer, which then configures TonB to energize active transport biorxiv.org. In this model, the recycling of ExbD homodimers to an energized state is considered the energy-dependent step biorxiv.org.

Another proposed model involves three distinct stages of interaction between ExbB, ExbD, and TonB proteins asm.orgnih.govnih.gov. Stage I represents a state where there is a lack of interaction between the periplasmic domains of TonB and ExbD nih.gov. Stage II involves a PMF-independent interaction between the periplasmic domains of TonB and ExbD biorxiv.orgnih.govnih.gov. The ExbD D25N mutation is thought to stall the cycle at this stage biorxiv.org. Stage III is characterized by a PMF-dependent interaction and associated conformational changes nih.govnih.gov.

In a different perspective, the tethering of TonB to the outer membrane is proposed to induce a conformational change in the ExbBD complex, leading to the opening of a proton channel and triggering the rotation of the ExbD dimer within the ExbB pentamer frontiersin.org. This rotation of ExbD is then suggested to bring its periplasmic domain into contact with the TonB periplasmic linker, causing the linker to wrap around ExbD and exert a pulling force on the C-terminal domain of TonB frontiersin.org.

Intermolecular Interactions Involving Exbd Protein

ExbD Protein Interaction with ExbB Protein

ExbD forms a subcomplex with ExbB within the inner membrane. This interaction is essential for coupling the PMF to the TonB system.

Stoichiometry of the ExbB-ExbD Protein Subcomplex

The stoichiometry of the ExbB-ExbD subcomplex has been a subject of research and some debate. Recent studies strongly support a stoichiometry of 5:2, with a pentamer of ExbB subunits encircling a dimer of ExbD single helices. frontiersin.orgasm.orgmdpi.comtcdb.org This arrangement suggests that five ExbB protomers associate with two ExbD protomers in the functional subcomplex. However, other in vitro investigations have reported different stoichiometries, including ExbB₄-ExbD₂. nih.gov Mass spectrometry experiments on native E. coli membranes have primarily detected the pentameric form of ExbB, suggesting that other observed oligomeric states might be non-physiological or present at very low abundance in vivo. researchgate.net

SubcomplexProposed StoichiometryBasis of DeterminationSource
ExbB-ExbD5:2Recent reports, X-ray crystallography, cryo-EM. frontiersin.orgasm.orgmdpi.comtcdb.org frontiersin.orgasm.orgmdpi.comtcdb.org
ExbB-ExbD4:2In vitro investigations. nih.gov nih.gov
ExbB-ExbD-TonB4:1:1In vitro purification and structural biology. nih.govresearchgate.net nih.govresearchgate.net

Structural and Functional Coupling of ExbD and ExbB Proteins

Structurally, ExbB is thought to form a pentameric pore within the inner membrane, providing a scaffold within which the ExbD dimer resides. frontiersin.orgasm.orgmdpi.comnih.gov ExbB contains three transmembrane domains, with significant portions extending into the cytoplasm. nih.govproteopedia.org ExbD is anchored in the inner membrane by a single N-terminal transmembrane helix, with the majority of the protein extending into the periplasm. asm.orgasm.orgasm.org

The functional coupling between ExbB and ExbD is integral to PMF harnessing. ExbB appears to play a scaffolding role, facilitating the assembly of ExbD and TonB. asm.orgnih.govasm.org While ExbB is essential for TonB-dependent energy transduction, and its absence prevents TonB from responding to the PMF, no specific ExbB residue has been directly implicated in proton translocation. nih.govnih.gov Instead, ExbB may propagate signals between the cytoplasm and the periplasm. nih.gov The transmembrane domain of ExbD, specifically the conserved Asp25 residue, is considered the sole element within the Ton complex that directly responds to the PMF. nih.govasm.orgnih.govbiorxiv.org This suggests that ExbD undergoes conformational changes or movement within the ExbB pore driven by the PMF, which is then transmitted to TonB. mdpi.com

This compound Interaction with TonB Protein

ExbD interacts directly with TonB, and this interaction is critical for the transfer of energy from the inner membrane to the outer membrane transporters.

PMF-Dependent and PMF-Independent ExbD-TonB Protein Binding Events

ExbD-TonB interaction occurs in both PMF-dependent and PMF-independent manners, representing distinct stages in the energy transduction cycle. A PMF-independent interaction between ExbD and TonB has been detected indirectly. asm.orgnih.gov This initial interaction may involve the N-terminal region of TonB. nih.gov

The PMF-dependent ExbD-TonB interaction is a key step in energizing the system and can be captured by techniques like formaldehyde (B43269) cross-linking in vivo. asm.orgnih.gov This interaction is prevented by mutations that collapse the PMF, such as the ExbD D25N substitution, which mimics the effects of PMF absence. nih.govbiorxiv.org The ExbD L132 residue is important for the initial PMF-independent assembly, which precedes the formation of the PMF-dependent conformation detectable by cross-linking. nih.gov

Identification and Characterization of ExbD-TonB Protein Interaction Sites

Specific regions and residues within both ExbD and TonB have been identified as crucial for their interaction. A region within the periplasmic domain of ExbD, spanning residues 92 to 121, has been shown to be important for TonB interaction. nih.govasm.org Detailed studies using techniques like cysteine substitution and disulfide cross-linking have pinpointed specific contact points. For example, ExbD residues A92, K97, and T109 have been found to interact with multiple sites in the carboxy terminus of TonB. asm.orgnih.govasm.org These interactions may help position TonB for proper engagement with the TonB box motif on outer membrane transporters. nih.govasm.org

The periplasmic linker domain of ExbD, particularly a conserved motif containing residues V45, V47, L49, and P50, is essential for signal transduction to TonB and the C-terminal domain of ExbD. frontiersin.orgasm.orgnih.gov Deletions within this disordered periplasmic domain of ExbD can prevent the PMF-dependent TonB-ExbD interaction. asm.orgnih.gov The interaction between ExbD and TonB periplasmic domains is required for the conformational response of TonB to the presence or absence of PMF. asm.org

Complex Formation and Dynamic Interplay within the TonB-ExbB-ExbD System

The TonB-ExbB-ExbD complex functions as a molecular motor embedded in the inner membrane, utilizing the PMF to drive active transport across the outer membrane. frontiersin.orgasm.orgmdpi.comasm.org ExbB serves as a structural scaffold, facilitating the assembly of ExbD and TonB. asm.orgnih.govasm.org The complex formation involves the association of the ExbB pentamer, the ExbD dimer residing within its pore, and TonB which binds at the periphery of the ExbBD subcomplex. frontiersin.orgasm.org While the stoichiometry of the full complex has been reported as ExbB₄-ExbD₁-TonB₁ in some in vitro studies, the dynamic nature of the interactions suggests a flexible arrangement. nih.govresearchgate.net

The interplay between the proteins is highly dynamic and involves conformational changes and movements. mdpi.comasm.orgnih.gov ExbD is believed to undergo movement, possibly rotation or a piston-like motion, within the ExbB pore during proton translocation. mdpi.com The periplasmic domains of both ExbD and TonB are crucial for complex formation and stability, and their dynamics play a key role in the energy transfer process. asm.orgbiorxiv.org The energy transduction cycle involves cyclic binding events between TonB and the outer membrane transporters, which are regulated by the interactions within the TonB-ExbB-ExbD complex. asm.orgbiorxiv.org The dynamic interactions within the complex allow for the transduction of energy from the PMF to the conformational changes in TonB, ultimately leading to the energization of the outer membrane transporters and substrate uptake. frontiersin.orgasm.orgnih.gov

Coordinated Conformational Changes Among TonB, ExbB, and ExbD Proteins

The energy transduction cycle mediated by the Ton system involves a series of coordinated conformational changes among ExbD, ExbB, and TonB proteins. Upon binding of a ligand to a TBDT in the outer membrane, a conformational change in the TBDT exposes a conserved sequence known as the TonB box to the periplasm. figshare.comunigoa.ac.inwhiterose.ac.ukmdpi.com The C-terminal domain of TonB then interacts with this exposed TonB box, physically tethering TonB to the outer membrane. figshare.com This tethering is hypothesized to induce a conformational change within the ExbBD complex, leading to the opening of a proton channel. figshare.com

The translocation of protons through the ExbBD complex, driven by the pmf, is thought to trigger a rotation of the ExbD dimer within the ExbB pentamer. figshare.com This rotation of ExbD is coupled with the associated TonB protein. figshare.com The periplasmic domain of ExbD comes into contact with the periplasmic linker region of TonB, which begins to wrap around ExbD as the rotation proceeds. figshare.com This wrapping motion between ExbD and TonB is proposed to exert a pulling force on the C-terminal domain of TonB, which is bound to the TBDT TonB box, ultimately leading to the unfolding of the TBDT's plug domain and allowing nutrient diffusion into the periplasm. figshare.com

Research indicates that the periplasmic domain of ExbD transitions between proton motive force-independent and proton motive force-dependent interactions with TonB, catalyzing the conformational changes in TonB. nih.gov The periplasmic domain of ExbD has been shown to be a dynamic dimer capable of switching between two conformations, representing open and closed states of the proton channel. This conformational switch in ExbD is essential for nutrient uptake, and its open state triggers a disorder-to-order transition in TonB, enabling TonB to supply energy to the transporter. A conserved aspartate residue (Asp25 in E. coli) within the transmembrane domain of ExbD is critical for its activity and is linked to proton translocation, highlighting its central role in the energy transduction mechanism. unigoa.ac.inmdpi.compeerj.com

This compound's Role in TonB Protein Stability and Configuration

This compound plays a significant role in maintaining the stability of the TonB protein. Studies have demonstrated that both ExbB and ExbD are required for the stability of TonB. unigoa.ac.in In the absence of either ExbB or ExbD, TonB protein undergoes degradation. ExbB is also reported to physically stabilize both ExbD and TonB. unigoa.ac.in This suggests that the formation of the ExbBD complex is crucial for the proper folding and/or protection of TonB from proteolytic degradation.

Beyond its role in stability, ExbD is also proposed to direct and modulate the conformational changes of TonB, which are essential for energy transduction. nih.gov The interaction between ExbD and TonB, particularly through their periplasmic domains, is key to configuring TonB for productive interaction with outer membrane transporters and energizing active transport. nih.govpeerj.com The periplasmic domain of ExbD contains distinct functional regions that are important for its interactions with other proteins and for its role in the TonB energization process. The conformational state of ExbD has been shown to be responsive to changes in the pmf, acting as a potential toggle switch for the conformational changes in both TonB and ExbD. nih.gov ExbD's ability to determine TonB's conformational response to the pmf underscores its critical role in configuring TonB for its energy-transducing function. nih.gov

Genetic Organization and Regulatory Control of Exbd Protein

Operon Structure of the exbBD Genes

In many Gram-negative bacteria, including Escherichia coli, the genes encoding ExbB and ExbD are located in close proximity and are often transcribed as an operon, referred to as the exbBD operon. nih.govasm.orgnih.gov This co-localization and co-transcription ensure that both proteins, which function together as a complex, are produced in a coordinated manner. In E. coli K-12, the exbB gene is located upstream of exbD, with a short intergenic region between them. nih.govasm.org Studies involving lacZ transcriptional fusions have provided evidence for the exbBD genes being transcribed as an operon in E. coli. nih.gov

However, the genetic organization can vary in different bacterial species. For instance, in Pasteurella multocida, although the exbB, exbD, and tonB genes are physically linked, they are transcribed independently from each other, each possessing its own promoter. oup.com This indicates that while the functional relationship between these proteins is conserved, the precise genetic arrangement and transcriptional units can differ across bacterial species.

The exbBD operon in E. coli has been characterized, and the expression of the plasmid DNA by an in vitro transcription-translation system and in minicells identified two proteins corresponding to the sizes of ExbB (approximately 26 kDa) and ExbD (approximately 17.8 kDa). nih.govasm.org Both proteins have been localized to the cytoplasmic membrane. nih.govasm.org

Transcriptional Regulation of exbD Gene Expression

The transcription of the exbD gene is subject to sophisticated regulatory mechanisms, primarily influenced by the availability of iron and the action of regulatory proteins. This regulation is critical for the bacterium to adapt to varying environmental conditions, particularly those encountered within a host during infection, where iron is often scarce.

Iron-Dependent Modulation of exbD Gene Transcription

A key factor influencing exbD transcription is the availability of iron in the environment. Under iron-limiting conditions, the expression of genes involved in high-affinity iron acquisition systems, including exbBD and tonB, is typically induced. oup.combiorxiv.orgnih.govfrontiersin.org This allows the bacterium to enhance its capacity to scavenge the limited iron resources.

Conversely, under iron-replete conditions, the transcription of these genes is repressed. This prevents the accumulation of excessive intracellular iron, which can be toxic due to its role in catalyzing the formation of reactive oxygen species through the Fenton reaction. nih.govoup.comcapes.gov.br

Studies using lacZ fusions have demonstrated increased transcriptional activity of the exbD gene in the presence of iron chelating agents, which mimic iron starvation conditions. oup.com This confirms the iron-dependent regulation of exbD expression.

Regulatory Factors (e.g., Fur Protein) Influencing exbD Gene Expression

The primary regulator mediating the iron-dependent control of exbD transcription is the Ferric uptake regulator (Fur) protein. biorxiv.orgnih.govfrontiersin.orgoup.com Fur acts as a transcriptional repressor. In the presence of sufficient intracellular iron (specifically, ferrous iron, Fe²⁺), Fur binds to Fe²⁺ and undergoes a conformational change that allows it to bind to a specific DNA sequence known as the "Fur box" or "Fur-binding site" located in the promoter regions of its target genes. nih.govfrontiersin.org Binding of the Fe²⁺-bound Fur protein to the Fur box upstream of the exbBD operon (or the individual exbD gene promoter in some species) represses transcription, thereby reducing the production of ExbB and ExbD proteins. nih.govoup.comresearchgate.net

Under iron-limiting conditions, Fe²⁺ levels in the cytoplasm decrease, leading to the dissociation of Fe²⁺ from Fur. The apo-Fur protein (Fur without bound iron) has a lower affinity for the Fur box DNA sequence and dissociates from the promoter region, allowing RNA polymerase to access the promoter and initiate transcription of the exbBD genes. nih.gov This results in increased synthesis of ExbB and ExbD, enhancing the bacterium's ability to acquire iron.

Research findings support the role of Fur as a repressor of exbBD expression. For example, studies in E. coli and Haemophilus influenzae have shown that mutations in the fur gene lead to the upregulation of exbB and exbD expression, even under iron-replete conditions, mimicking the effect of iron limitation on wild-type strains. biorxiv.orgnih.gov

The Fur regulon, which encompasses all genes regulated by Fur, is extensive and includes not only genes involved in iron acquisition but also those related to iron storage, metabolism, oxidative stress response, and virulence. nih.govfrontiersin.orgoup.comoup.com The regulation of exbBD by Fur is a conserved mechanism in many Gram-negative bacteria, highlighting the critical role of the TonB system in iron homeostasis. nih.govfrontiersin.orgoup.com

Here is a table summarizing the effect of iron availability and Fur on exbBD gene expression:

ConditionIntracellular Iron LevelsFur StateFur Binding to exbBD PromoterexbBD TranscriptionExbD Protein Levels
Iron-RepleteHighFe²⁺-boundBinds stronglyRepressedLow
Iron-LimitingLowApo-FurBinds weakly/dissociatesInducedHigh
fur MutationVariableNon-functionalDoes not bind effectivelyInduced (constitutive)High

Comparative Genomics and Evolutionary Relationships of Exbd Protein

Homologous Proteins and Paralogous Systems to ExbD Protein

ExbD is part of a family of inner membrane proteins that utilize the PMF for energy transduction. frontiersin.orgnih.govresearchgate.net Within Escherichia coli, ExbD is a component of the TonB-ExbB-ExbD system, which is paralogous to the TolA-TolQ-TolR system and shares homology with the MotA-MotB system of the bacterial flagellar motor. frontiersin.orgnih.govbiorxiv.orgtcdb.org These systems share a common architecture, typically involving a protein with multiple transmembrane domains (ExbB, TolQ, MotA) interacting with a protein anchored by a single transmembrane domain (ExbD, TolR, MotB). biorxiv.org

Functional and Structural Analogies with TolR Protein

The TolA-TolQ-TolR system is involved in maintaining outer membrane integrity, cell division, and the uptake of group A colicins and filamentous bacteriophages. frontiersin.orgasm.orgproteopedia.orgembopress.org ExbD and TolR are paralogous proteins, exhibiting significant sequence homology and functional similarities. asm.orgtcdb.orgasm.orgnih.gov ExbD and TolR are both anchored in the inner membrane by a single N-terminal transmembrane domain, with the majority of the protein extending into the periplasm. asm.orgtcdb.orgproteopedia.orgproteopedia.org

Structurally, the periplasmic domains of ExbD and TolR show significant homology, particularly in their C-terminal regions. mdpi.comcollectionscanada.gc.ca The structured region of the E. coli ExbD periplasmic domain consists of two α-helices and a five-stranded β-sheet, showing structural homology to siderophore-binding proteins like FhuD and BtuF. collectionscanada.gc.ca Similarly, the C-terminal domain of TolR contains two α-helices and a four-stranded β-sheet, and the periplasmic domains of both ExbD and TolR have been found to form dimers with similar dimerization interfaces. mdpi.comcollectionscanada.gc.ca Despite structural similarities in the core folded region, differences exist in the unstructured regions of ExbD and TolR. collectionscanada.gc.ca

Functionally, both ExbD and TolR are involved in energy transduction from the inner membrane PMF to processes at the outer membrane. frontiersin.orgasm.orgnih.gov They interact with their respective partner proteins (ExbB and TolQ) to harness the PMF. asm.orgbiorxiv.org Genetic cross-complementation studies have shown that TolQ and TolR can partially replace the function of ExbB and ExbD mutants, respectively, in TonB-dependent processes like the uptake of group B colicins and cobalamin transport, highlighting their functional analogy and evolutionary link. asm.orgproteopedia.orgportlandpress.comnih.gov

Comparisons to MotB Protein in Bacterial Flagellar Motors

The MotA-MotB complex is a key component of the bacterial flagellar motor, responsible for generating torque for flagellar rotation using the PMF. frontiersin.orgacs.orgnih.gov MotB is homologous to ExbD and TolR, sharing a similar topology with a single transmembrane domain and a periplasmic domain. frontiersin.orgacs.org Like ExbD and TolR, MotB contains a conserved acidic residue (Asp) in its transmembrane domain that is critical for function and is involved in proton translocation. biorxiv.orgacs.org

Structural comparisons of the periplasmic domains of ExbD, TolR, and MotB reveal a conserved core fold. mdpi.com The structures of dimeric TolR and MotB have been determined, and the ExbD dimer can be reliably modeled based on these structures due to extensive similarity in sequence, structure, and function among the Ton, Tol, and Mot systems. mdpi.com

Despite their functional differences (nutrient transport vs. flagellar rotation), the underlying mechanism of energy transduction from the PMF through these protein complexes is thought to be similar. frontiersin.orgmdpi.comnih.gov Both ExbBD and MotAB complexes are proposed to function as ion-driven molecular motors. researchgate.net Recent cryo-EM structures of ExbB-ExbD and MotA-MotB complexes from various bacterial species show a conserved 5:2 stoichiometry, with five monomers of ExbB/MotA surrounding the transmembrane part of two ExbD/MotB molecules. mdpi.comnih.govbiorxiv.org This structural similarity in the transmembrane helices that form the central pore further supports an evolutionary connection between the Mot and Exb systems. acs.orgnih.gov

Evolutionary Conservation of this compound Across Diverse Gram-Negative Bacteria

The TonB-ExbB-ExbD system, including ExbD, is widespread among Gram-negative bacteria and cyanobacteria, providing a growth advantage by enabling the active transport of essential nutrients that cannot easily diffuse through outer membrane porins. asm.orgbiorxiv.orgtcdb.org The presence of homologous TonB, ExbB, and ExbD proteins has been identified in various Gram-negative species beyond E. coli. tcdb.orgnih.gov For instance, homologous genes for ExbB, ExbD, and TonB have been identified and characterized in Pseudomonas putida, showing significant amino acid homology with their E. coli counterparts (ExbD proteins showing 64.8% homology). nih.gov The widespread distribution of the TonB system components across diverse Gram-negative lineages indicates their ancient origin and functional importance for survival in various environments. biorxiv.orgtcdb.org

Phylogenetic Analysis of this compound Variants in Bacterial Lineages

Phylogenetic studies investigating the relationships of ExbBD and MotAB proteins have utilized methods such as Bayesian inference and maximum likelihood. asm.orgnih.gov These analyses suggest that ExbBD and MotAB originated from a common ancestral system and have since separated into distinct monophyletic groups. asm.orgnih.gov This indicates a divergence from a shared ancestor, leading to specialized functions in nutrient transport (TonB system) and motility (flagellar motor).

Physiological Significance and System Level Functions of Exbd Protein

ExbD Protein in TonB-Dependent Outer Membrane Transport

The TonB-ExbB-ExbD system is a cornerstone of nutrient acquisition and environmental interaction in Gram-negative bacteria. oup.com The complex is located in the cytoplasmic membrane, with components extending into the periplasm. asm.orgnih.gov Structural and functional studies reveal that ExbB forms a pentameric channel-like structure, within which an ExbD dimer resides. asm.orgnih.govnih.gov This ExbB-ExbD subcomplex is responsible for harnessing the energy of the PMF. biorxiv.orgnih.gov The captured energy is then transmitted to the TonB protein, which undergoes a conformational change, allowing it to interact with and energize specific TonB-dependent transporters (TBDTs) in the outer membrane. asm.orgnih.gov This interaction triggers the release of the bound substrate from the TBDT into the periplasm. asm.org The ExbB and ExbD proteins are not merely auxiliary but are essential for the stability and activity of TonB, forming a genuine energy transmission system. asm.orgasm.org

Table 1: Substrates Transported via the ExbD-Dependent TonB System

Substrate Category Specific Examples Associated Outer Membrane Receptor (if specified)
Iron-Siderophores Ferrichrome, Ferric Citrate (B86180), Acinetobactin, Fimsbactin, Baumannoferrin, Enterochelin FhuA, FecA, BauA, FepA
Vitamins Vitamin B12 (Cobalamin) BtuB
Other Nutrients Nickel, Sugars FrpB4 (Nickel)
Bacteriocins Colicins B, D, M; Albomycin (B224201) Various

| Bacteriophages | T1, φ80, T5 | Various |

Iron is a critical but often scarce nutrient in many environments, including within a host organism. asm.orgnih.gov To overcome this limitation, many bacteria synthesize and secrete siderophores, which are low-molecular-weight compounds with a high affinity for ferric iron (Fe³⁺). nih.govopenmicrobiologyjournal.com Once a siderophore chelates iron, the resulting complex is recognized by a specific TBDT on the bacterial outer membrane. The transport of this iron-siderophore complex across the outer membrane is an active process that is entirely dependent on the energy provided by the TonB-ExbB-ExbD system. asm.orgnih.gov The energy transduced by the complex allows the TBDT to transport the valuable iron complex into the periplasm, from where it is further transported into the cytoplasm. nih.gov This mechanism is a key strategy for bacterial survival and is crucial for the virulence of many pathogenic bacteria, such as Acinetobacter baumannii. asm.org

The role of the ExbD-containing TonB complex extends beyond iron acquisition. It is also vital for the uptake of other essential nutrients, most notably vitamin B12 (cobalamin). oup.comproteopedia.org Vitamin B12 is a complex molecule that cannot be synthesized by many bacteria, making its uptake from the environment essential for their metabolism. springernature.com In Escherichia coli and other Gram-negative bacteria, the outer membrane receptor BtuB specifically binds vitamin B12. asm.orgnih.govplos.org The subsequent transport of vitamin B12 into the periplasm is powered by the TonB-ExbB-ExbD motor. asm.orgnih.gov In addition to vitamin B12, the system facilitates the transport of other molecules, such as nickel, which is an important cofactor for enzymes like urease in Helicobacter pylori. biorxiv.orgnih.gov

The TonB-ExbB-ExbD system also serves as an entry point for various harmful agents, including bacteriocins and certain bacteriophages. asm.orgnih.gov Bacteriocins, such as colicins produced by E. coli, are protein toxins that kill closely related bacteria. asm.org The uptake of group B colicins (e.g., B, D, and M) and the antibiotic albomycin requires a functional TonB-ExbB-ExbD complex to cross the outer membrane. asm.orgproteopedia.org Consequently, mutations in the exbB or exbD genes can confer partial or full resistance to these agents. asm.orgasm.org Similarly, the system is exploited by bacteriophages like T1 and φ80 for infection, where the initial stages of DNA translocation are dependent on energy supplied by the complex. nih.govasm.org

This compound's Impact on Bacterial Virulence and Pathogenesis

The functions of the this compound are directly linked to the ability of many bacterial pathogens to cause disease. biorxiv.org A primary contribution to virulence is its role in iron acquisition. asm.org Within a host, iron is tightly sequestered, and the ability of a pathogen to scavenge this essential nutrient via siderophores is often a critical determinant of its ability to multiply and establish an infection. nih.govimrpress.com Studies have shown that mutants lacking functional exbB, exbD, or tonB genes exhibit significantly reduced virulence. imrpress.com For example, meningococcal mutants with defects in these genes were unable to cause systemic infection in an animal model. imrpress.com Furthermore, in H. pylori, ExbD is crucial for survival in acidic conditions, a key aspect of its ability to colonize the human stomach. nih.gov This makes the this compound and the entire TonB system a potential target for the development of novel antimicrobial strategies that could disarm pathogens by preventing nutrient uptake. nih.govbiorxiv.org

Involvement of this compound in Extracytoplasmic Function (ECF) Sigma Factor Signaling

Beyond its role in transport, the TonB-ExbB-ExbD complex is involved in signal transduction, relaying information about the extracellular environment to the cytoplasm to regulate gene expression. oup.comnih.gov This process often involves the activation of extracytoplasmic function (ECF) sigma factors. nih.govnih.gov ECF sigma factors are a class of alternative sigma factors that direct RNA polymerase to transcribe specific sets of genes in response to environmental stimuli, such as nutrient availability or stress. nih.govfrontiersin.org

A well-studied example is the regulation of the iron citrate transport system in E. coli. nih.govasm.org When ferric citrate binds to its outer membrane transporter, FecA, a signal is transmitted across the outer membrane. nih.gov This signaling requires the TonB-ExbB-ExbD complex. nih.govasm.org The signal is then propagated across the periplasm to the inner membrane anti-sigma factor FecR, leading to the activation of the cytoplasmic ECF sigma factor FecI. asm.org FecI then directs the transcription of the fec transport genes, upregulating the machinery needed to import iron citrate. nih.govasm.org This demonstrates that ExbD is not only part of a transport motor but also a component of a sophisticated "cell surface to cytoplasm" signaling pathway. nih.gov

This compound and Periplasmic Homeostasis Regulation

The this compound also contributes to the maintenance of a stable periplasmic environment, a process known as periplasmic homeostasis. Research in Helicobacter pylori has shown that ExbD is essential for maintaining the periplasmic pH and membrane potential, particularly under the acidic stress characteristic of the gastric environment. nih.gov In this bacterium, the ExbB/ExbD/TonB complex energizes the uptake of nickel, a necessary cofactor for the enzyme urease. nih.gov Urease activity is central to the acid acclimation mechanism of H. pylori, as it produces ammonia (B1221849) to neutralize gastric acid. A deficiency in ExbD impairs nickel uptake, leading to reduced urease activation and a compromised ability to buffer the periplasm, ultimately decreasing the bacterium's survival in acid. nih.gov This highlights a critical role for ExbD in linking energy transduction to the regulation of the periplasmic state, which is vital for bacterial survival in harsh conditions. nih.gov Furthermore, studies have shown that the periplasmic domain of ExbD can interact with the peptidoglycan layer, suggesting a potential role in maintaining the structural integrity of the cell envelope. researchgate.net

Table 2: Mentioned Compound Names

Compound Name
Acinetobactin
Albomycin
Ammonia
Baumannoferrin
Colicin B
Colicin D
Colicin M
Enterochelin
Ferric citrate
Ferrichrome
Fimsbactin
Iron
Nickel
Siderophore

Advanced Research Methodologies Applied to Exbd Protein Studies

Genetic Engineering and Mutagenesis Strategies

Genetic manipulation, particularly mutagenesis, is fundamental to studying the role of specific amino acid residues or domains in ExbD protein function. By altering the gene sequence, researchers can observe the effects on protein activity, localization, and interactions.

Site-Directed Mutagenesis for Probing this compound Function

Site-directed mutagenesis (SDM) is a technique used to introduce specific, targeted changes to the DNA sequence of a gene, leading to alterations in the corresponding protein's amino acid sequence. neb.comwikipedia.org This method is invaluable for investigating the importance of individual residues in ExbD's function, such as its ability to interact with other proteins in the TonB complex or to participate in proton translocation. wikipedia.org

For example, the conserved aspartate residue at position 25 (D25) in the transmembrane domain of Escherichia coli ExbD has been a key target for site-directed mutagenesis. asm.orgpsu.edunih.gov Replacing D25 with asparagine (D25N) inactivates ExbD and the entire TonB system, highlighting its essential role, likely in proton translocation. asm.orgpsu.edunih.gov Studies using cysteine substitutions at various positions in the ExbD transmembrane domain have also been performed to investigate its ability to support homodimerization and its interaction with TonB. psu.edubiorxiv.org

Deletion and Truncation Mutagenesis of this compound Domains

Deletion and truncation mutagenesis involve removing specific segments of the exbD gene, resulting in ExbD proteins with missing domains or regions. This approach helps to identify the functional importance of different parts of the protein, such as its transmembrane domain or periplasmic regions.

A 10-residue deletion scanning analysis of the E. coli ExbD periplasmic domain revealed distinct functional regions. nih.govpsu.edu Deletions within residues 42 to 61 were found to be required for TonB to reach its energized conformation (Stage III), but not for the initial interaction with TonB (Stage II). nih.gov Conversely, residues 62 to 141 were important for the initial assembly with the TonB periplasmic domain (Stage II). nih.gov Deletion of the last 10 residues of ExbD (Δ132-141) rendered it inactive. biorxiv.org These studies indicate that while the extreme amino terminus might be dispensable, most of the this compound is functionally important. nih.gov

Biochemical and Biophysical Characterization Techniques

Beyond genetic approaches, a range of biochemical and biophysical techniques are employed to study the this compound, its interactions, and its behavior within the membrane environment.

Cross-Linking Approaches for Mapping Protein-Protein Interactions

Cross-linking is a powerful method to identify and map protein-protein interactions in vivo or in vitro by using chemical reagents that form covalent bonds between closely associated proteins. asm.orgnih.govnih.govasm.org Formaldehyde (B43269) cross-linking has been extensively used to study ExbD interactions within the TonB complex. asm.orgbiorxiv.orgpsu.edunih.govnih.govasm.org

Studies using formaldehyde cross-linking have shown that ExbD can form homodimers and also interacts with ExbB and TonB, forming heterodimers. biorxiv.orgpsu.edunih.govnih.govasm.org The interaction between ExbD and TonB was found to be dependent on the presence of ExbB and the proton motive force (PMF). asm.orgpsu.edu Photo-cross-linking with residue-specific substitutions, such as using p-benzoyl-L-phenylalanine (bPpa), has provided further insights into the specific residues involved in these interactions and how they change in different energy states of the cell. asm.org These experiments have helped to propose models for the dynamic interactions between ExbB, ExbD, and TonB during the energy transduction cycle. asm.org

Electrophysiological Measurements of this compound Activity

Electrophysiological techniques, such as planar lipid bilayer recording, can be used to measure the ion channel activity of membrane protein complexes like ExbB-ExbD. These measurements provide insights into how the complex harnesses the PMF.

Electrophysiological studies on the Ton subcomplex (ExbB-ExbD) have shown that it forms pH-sensitive cation-selective channels. nih.govnih.gov This finding supports the hypothesis that the ExbB-ExbD complex acts as a proton-conducting channel, and the movement of protons through this channel is coupled to conformational changes that energize TonB. nih.govnih.gov These measurements contribute to understanding the mechanism by which the complex converts the electrochemical gradient into mechanical work. nih.gov

Protein Stability and Degradation Assays for this compound

Assessing protein stability and degradation rates is important for understanding how ExbD levels are maintained in the cell and how its interaction with other proteins affects its longevity.

Studies have shown that ExbD stability is dependent on the presence of ExbB. asm.orgnih.gov In the absence of ExbB, ExbD is degraded. asm.orgnih.gov ExbB appears to physically stabilize both ExbD and TonB, suggesting a role for ExbB as a scaffolding protein for the assembly of the complex. asm.orgnih.gov Degradation assays, such as measuring protein half-life in mutant strains lacking ExbB or ExbD, have provided evidence for their roles in the assembly and stabilization of the energy-transducing complex. nih.gov For instance, the half-life of chromosomally encoded TonB was significantly reduced in an exbB mutant. asm.org

Data Table: Summary of Selected ExbD Research Findings and Methodologies

MethodologyExbD Aspect StudiedKey FindingsRelevant ExbD Regions/Residues InvolvedSource(s)
Site-Directed MutagenesisRole of specific residues in functionD25 in the transmembrane domain is essential for activity and likely proton translocation. asm.orgpsu.edunih.gov Cysteine substitutions probe dimerization and interactions. psu.edubiorxiv.orgD25 (transmembrane), various residues (transmembrane and periplasmic) asm.orgpsu.edunih.govbiorxiv.org
Deletion/Truncation MutagenesisFunctional importance of protein domainsPeriplasmic regions 42-61 and 62-141 have distinct roles in TonB energization stages. nih.gov Deletion of residues 132-141 renders ExbD inactive. biorxiv.orgPeriplasmic domain (residues 42-61, 62-141), C-terminus (residues 132-141) nih.govbiorxiv.orgpsu.edu
Cross-Linking (Formaldehyde, Photo-cross-linking)Protein-protein interactions and conformational changesExbD forms homodimers and interacts with ExbB and TonB. biorxiv.orgpsu.edunih.govnih.govasm.org Interactions are PMF-dependent. asm.orgpsu.edu Specific residues involved in interactions identified. asm.orgPeriplasmic and transmembrane domains asm.orgbiorxiv.orgpsu.edunih.govnih.govasm.org
ElectrophysiologyIon channel activityExbB-ExbD forms pH-sensitive cation-selective channels. nih.govnih.govExbB-ExbD complex nih.govnih.gov
Protein Stability and Degradation AssaysDependence on interaction partnersExbD stability is dependent on ExbB. asm.orgnih.gov ExbB stabilizes TonB. asm.orgnih.govEntire this compound, interaction with ExbB asm.orgnih.gov

Structural Biology Techniques

Structural biology techniques have been instrumental in elucidating the architecture of ExbD, both in isolation and in complex with other components of the Ton system. These methods provide crucial insights into how ExbD interacts with ExbB and TonB and undergoes conformational changes during the energy transduction cycle.

X-ray crystallography has been utilized to determine the atomic-resolution structures of ExbD and its complexes, although obtaining crystals of membrane proteins like ExbD can be challenging riken.jp. Early crystallographic studies of the E. coli ExbB-ExbD subcomplex revealed ExbB as a pentameric structure nih.govasm.org. These studies sometimes showed a single ExbD transmembrane domain within the central pore of the ExbB pentamer nih.govmdpi.com.

More recent crystallographic work, often combined with other techniques, has explored different oligomeric states of the ExbBD complex. Structures have been reported showing hexameric complexes of ExbB with ExbD, and the proportion of these hexamers can increase with pH elifesciences.orgelifesciences.org. The X-ray structure of ExbB hexamer (PDB ID 5ZFP) has been determined mdpi.com. Crystallography has also been used to study specific domains or interactions, such as the complex of the periplasmic domain of ExbD with a peptide from TonB rcsb.org.

Despite progress, obtaining high-resolution crystal structures of the full-length, dynamic ExbBD complex in various functional states remains an ongoing effort.

Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of large membrane protein complexes like the ExbBD subcomplex, overcoming some limitations of X-ray crystallography for such targets frontiersin.orgasm.orgriken.jp. Cryo-EM single-particle analysis has been used to determine the structures of the ExbBD complexes from various bacterial species, consistently revealing a stoichiometry of five ExbB subunits to two ExbD subunits (5:2 ratio) in the inner membrane complex frontiersin.orgasm.org.

Cryo-EM structures, such as the E. coli ExbBD complex (PDB ID 6TYI), have shown the pentameric ExbB forming a central pore that encloses a dimer of ExbD transmembrane domains frontiersin.orgasm.orgrcsb.org. These structures have provided detailed views of the arrangement of ExbB and ExbD within the membrane. However, the periplasmic domains of ExbD are often not well-resolved in cryo-EM maps due to their flexibility frontiersin.orgresearchgate.net.

Cryo-EM studies have also supported the existence of different oligomeric states, including hexameric ExbB with three ExbD subunits, and have shown the transition between these states elifesciences.orgelifesciences.orgmdpi.com.

NMR spectroscopy is particularly valuable for studying the dynamics and structural details of proteins, especially flexible regions or isolated domains that may be challenging to resolve by crystallography or cryo-EM nih.govnih.gov. NMR has been used to determine the solution structure of the periplasmic domain of ExbD frontiersin.orgmdpi.comnih.govresearchgate.net.

Studies using NMR have revealed that the periplasmic domain of ExbD is dynamic researchgate.netnih.gov. For instance, the periplasmic domain of Serratia marcescens ExbD has been shown by NMR to exist as a dimer and sample different conformational states, including those with a folded or disordered N-terminal Intermolecular β-Strand (NIBS) researchgate.net. NMR has also provided insights into the flexibility of regions within the periplasmic domain nih.govresearchgate.net.

NMR studies, including techniques like chemical exchange saturation transfer (CEST) and hydrogen-deuterium (HD) exchange, have been used to probe the conformational dynamics and exchange rates within the ExbD periplasmic domain researchgate.net. These studies suggest that the periplasmic domain of ExbD is not rigid but undergoes dynamic changes that are likely important for its function in interacting with TonB and transducing energy researchgate.netpdbj.org.

Proteomic and Interaction Profiling Methodologies

Beyond structural determination, proteomic and interaction profiling techniques provide functional insights by identifying different forms of ExbD and mapping its interactions with other proteins.

Two-dimensional (2D) gel electrophoresis separates proteins based on both their isoelectric point (pI) and molecular weight, allowing for the identification of different protein species that may arise from post-translational modifications or conformational changes biorxiv.orgnih.govbiorxiv.orgresearchgate.net. This technique has been applied to analyze this compound from bacterial membranes.

Studies using 2D gel electrophoresis have shown that ExbD can exist as different species with the same apparent molecular mass but differing pIs biorxiv.orgbiorxiv.org. In E. coli, the presence of a more acidic species of ExbD was observed under conditions of iron starvation or in the absence of TonB or ExbB, suggesting that the modification or conformational state of ExbD detected by 2D gel electrophoresis is influenced by the cellular environment and the presence of its interaction partners biorxiv.orgbiorxiv.org. This indicates that 2D gel electrophoresis can be a useful tool for observing in vivo modifications or distinct conformational states of ExbD.

An example of 2D gel electrophoresis results showing different ExbD species is presented below, based on findings where ExbD was detected by immunoblotting after separation biorxiv.orgbiorxiv.org:

Growth Condition/StrainExbD Species Observed (Relative Abundance)Apparent Molecular Weight (kDa)Approximate pI Range
Wild-type (Iron-replete)Basic species (High)~15.5~4.5-5.5
Wild-type (Iron-starved)Basic species (Present), Acidic species (Present)~15.5~4.5-5.5 (Acidic shift)
tonB mutantBasic species (Present), Acidic species (Present)~15.5~4.5-5.5 (Acidic shift)
exbB mutantBasic species (Present), Acidic species (Present)~15.5~4.5-5.5 (Acidic shift)

Phage display is a technique used to study protein-protein interactions by presenting a library of peptides or protein fragments on the surface of bacteriophages asm.orgresearchgate.net. This method allows for the identification of binding partners for a target protein. Phage display has been employed to investigate the interactions of ExbD, particularly its periplasmic domain, with other components of the Ton system, such as TonB nih.govasm.orgresearchgate.net.

By panning combinatorial phage libraries against immobilized ExbD or fragments thereof, researchers have been able to identify specific regions or peptides in interacting proteins, such as TonB, that bind to ExbD nih.govasm.orgresearchgate.net. Phage display experiments predicted periplasmic regions of dimerization between ExbD and TonB asm.orgresearchgate.net. For instance, peptides from TonB matching specific periplasmic regions were affinity-selected by ExbD fragments in phage display experiments nih.gov.

These studies have provided valuable information about the contact points and interfaces involved in the transient or stable interactions between ExbD and its partners, contributing to models of how energy is transferred through the Ton complex nih.govasm.orgresearchgate.net. Phage display has supported the idea of different forms of ExbD-TonB periplasmic heterodimerization researchgate.net.

Compound Names and PubChem CIDs

Surface Plasmon Resonance (SPR) for Quantifying this compound Interactions

Surface Plasmon Resonance (SPR) is a widely utilized label-free technique for the real-time analysis and quantification of biomolecular interactions, including protein-protein interactions nih.govnih.govaffiniteinstruments.com. This method is based on detecting changes in the refractive index near a sensor surface where one binding partner (the ligand) is immobilized, and the other (the analyte) is flowed over the surface nih.govaffiniteinstruments.com. The resulting changes in the SPR signal, recorded as a sensorgram, provide valuable information about the specificity, concentration, affinity, and kinetics of the interaction affiniteinstruments.com. SPR allows for the determination of association (kon) and dissociation (koff) rate constants, as well as the equilibrium dissociation constant (KD) affiniteinstruments.comnicoyalife.comnih.gov.

SPR has been employed to study the interactions of this compound, particularly within the context of the TonB-ExbB-ExbD complex, which is crucial for energy transduction in TonB-dependent transport systems in Gram-negative bacteria collectionscanada.gc.canih.govfrontiersin.org. This complex, located in the cytoplasmic membrane, harnesses the proton-motive force to energize active transport across the outer membrane collectionscanada.gc.cafrontiersin.org. Understanding the interactions between the components of this complex, including ExbD, is vital for elucidating the mechanism of energy transfer.

Research utilizing SPR has provided insights into the protein-protein interactions involving ExbD. For instance, SPR experiments have been used to validate predicted interactions between ExbD and TonB collectionscanada.gc.ca. These studies, often complementing techniques like phage display, aim to biochemically confirm the physical association between these proteins collectionscanada.gc.ca. While interactions between ExbD and TonB have been observed, interactions between ExbD and ExbB have not always been apparent in SPR studies collectionscanada.gc.ca. Multi-component SPR analyses have suggested that ExbB and ExbD may bind to unique sites on TonB, indicating a potential role for TonB as a primary scaffold within the complex collectionscanada.gc.ca.

Quantitative data from SPR experiments can reveal the binding affinities between ExbD and its interaction partners. Although specific KD values directly for ExbD-ExbD or ExbD-ExbB interactions from SPR were not prominently detailed in the search results, SPR is a standard method for determining these parameters, typically yielding affinities ranging from millimolar to nanomolar for various protein interactions nih.gov. Studies on related TonB-dependent systems, such as the interaction between Pseudomonas aeruginosa TonB1 and the outer membrane receptor FpvA, have shown micromolar affinities using SPR, illustrating the range of affinities that can be quantified by this method in related bacterial transport contexts asm.org.

SPR is particularly valuable for studying dynamic complexes like the TonB system, as it can detect both weak and strong interactions nih.gov. The ability to monitor binding events in real-time provides a deeper understanding of the association and dissociation phases, which is crucial for characterizing the transient interactions that may occur within the ExbB-ExbD-TonB complex during energy transduction affiniteinstruments.comfrontiersin.org.

While detailed data tables specifically showing kinetic and affinity constants for ExbD interactions derived solely from SPR were not extensively provided in the search snippets, the application of SPR in this field implies the generation of such quantitative data. A typical SPR experiment involves immobilizing one protein (ligand) on a sensor chip and flowing varying concentrations of the interacting protein (analyte) over the surface. The resulting sensorgrams, which plot response units (RU) against time, are then analyzed using appropriate models (e.g., 1:1 binding, bivalent binding) to extract kinetic (kon, koff) and equilibrium (KD) constants affiniteinstruments.comnicoyalife.comnih.gov.

For illustrative purposes, a hypothetical data table representing the type of quantitative data that would be generated from SPR studies of this compound interactions is presented below. This table structure demonstrates how binding kinetics and affinities are typically reported from SPR experiments.

Interaction PairImmobilized LigandAnalytekon (M-1s-1)koff (s-1)KD (M)
ExbD - TonBExbDTonB[Data][Data][Data]
ExbD - ExbBExbDExbB[Data][Data][Data]
ExbD - ExbDExbDExbD[Data][Data][Data]

Note: The "[Data]" placeholders represent where specific experimentally determined values from SPR studies would be included.

Such tables, derived from rigorous SPR experiments involving purified ExbD and its binding partners under controlled conditions, are fundamental to quantifying the strength and dynamics of these crucial protein interactions within the bacterial inner membrane transport machinery.

Future Research Avenues for Exbd Protein

Elucidating Unresolved Aspects of ExbD Protein Mechanism and Dynamics

While the general role of ExbD within the TonB system is established, the precise molecular mechanism by which it harnesses and transduces the PMF is still not fully understood frontiersin.orgmdpi.comnih.govannualreviews.org. Several key areas require further investigation:

Conformational Dynamics: ExbD is known to undergo PMF-dependent conformational changes and exhibits dynamic interactions with TonB and ExbB asm.orgnih.govannualreviews.orgbiorxiv.org. High-resolution structural studies, particularly using techniques like cryo-EM and NMR, are needed to capture these dynamic states and understand how they correlate with different stages of the energy transduction cycle frontiersin.orgnih.govannualreviews.orgbiorxiv.orgelifesciences.orgpdbj.org. The periplasmic domain of ExbD, for instance, is known to be dynamic and is often not visible in cryo-EM structures, highlighting the need for methods that can resolve flexible regions frontiersin.orgnih.govnih.gov. Research suggests the periplasmic domain of ExbD forms a dynamic dimer that switches between open and closed conformations, a switch essential for nutrient uptake nih.govpdbj.org.

Interaction Interfaces: Detailed mapping of the interaction interfaces between ExbD and its partners, TonB and ExbB, is crucial biorxiv.orgfrontiersin.orgnih.gov. Studies have identified conserved regions involved in these interactions, but a complete picture of the transient and stable contact points throughout the energy transduction cycle is lacking biorxiv.orgnih.gov. In vivo cross-linking experiments have revealed different ExbD complexes, indicating the dynamic nature of these interactions asm.org.

Role of Specific Residues: The function of specific amino acid residues within ExbD, particularly the conserved Asp25 in the transmembrane domain, which is essential for PMF responsiveness, warrants further investigation to fully understand their contribution to proton translocation and signal transduction biorxiv.orgasm.orgasm.orgnih.gov.

Integration with ExbB and TonB: Understanding the precise stoichiometry and structural arrangement of the entire TonB-ExbB-ExbD complex in its various functional states remains a challenge frontiersin.orgresearchgate.netmdpi.comelifesciences.org. While a 5:2 stoichiometry of ExbB:ExbD is strongly supported, the arrangement with TonB is less clear frontiersin.orgacs.organnualreviews.orgresearchgate.net. Further research is needed to determine how these proteins assemble and function together as a molecular motor frontiersin.orgmdpi.comelifesciences.org.

Future research could involve:

Time-resolved structural studies to capture intermediate states of the this compound during PMF utilization.

Site-directed mutagenesis combined with functional assays to probe the role of specific residues and domains in energy transduction and protein-protein interactions.

Development of in vitro systems that can fully recapitulate the TonB system's energy transduction cycle to allow for controlled study of ExbD dynamics researchgate.net.

Potential Data for Future Studies:

Research AreaPotential Data Types
Conformational DynamicsCryo-EM maps of different states, NMR chemical shifts
Interaction InterfacesCross-linking data, binding affinities, co-immunoprecipitation results
Role of Specific ResiduesMutant growth rates, transport efficiency, PMF coupling
Complex IntegrationStoichiometry determination (e.g., mass spectrometry), structural models of the complete complex

Therapeutic Potential: this compound as a Target for Novel Antimicrobial Agents

The essential role of the TonB system, and thus ExbD, in the uptake of vital nutrients and its contribution to bacterial virulence make it an attractive target for the development of new antimicrobial agents biorxiv.orgacs.orgasm.orgresearchgate.netfrontiersin.org. Disrupting the function of ExbD could effectively starve bacteria or impair their ability to establish infection.

Research in this area could focus on:

Inhibitors of ExbD Function: Identifying small molecules or peptides that can specifically inhibit ExbD activity or disrupt its interactions with TonB or ExbB biorxiv.org. A cyclic peptide based on an ExbD-TonB interaction site has shown promise in inhibiting iron transport biorxiv.org.

Disruptors of Complex Assembly: Developing agents that prevent the proper assembly of the ExbB-ExbD-TonB complex could also be an effective strategy researchgate.netmdpi.comelifesciences.org.

"Trojan Horse" Strategies: Designing compounds that utilize the TonB system for entry into bacterial cells but then exert a toxic effect could be explored acs.org. While TonB itself has been investigated as a target for such strategies, the role of ExbD in energizing this uptake pathway suggests it could also be indirectly targeted acs.org.

Targeting Conserved Regions: Focusing on highly conserved regions of ExbD across different pathogenic species could lead to broad-spectrum antimicrobial agents researchgate.net.

Future research could involve:

High-throughput screening of chemical libraries to identify potential ExbD inhibitors.

Structure-based drug design approaches targeting key functional sites on ExbD or its interaction interfaces.

Evaluation of the efficacy of potential ExbD-targeting agents in relevant bacterial models.

Potential Data for Future Studies:

Research AreaPotential Data Types
Inhibitor IdentificationIC50 values, binding assays, bacterial growth inhibition curves
Complex Assembly DisruptorsCo-purification assays, FRET measurements
"Trojan Horse" EfficacyBacterial killing assays, uptake studies of conjugates
Conserved Region TargetingComparative sequence analysis, functional assays with chimeric proteins

Exploring the Functional Diversity of this compound Homologs in Diverse Bacterial Phyla

ExbD has homologs in other bacterial systems that utilize the PMF, such as the TolQ-TolR system involved in outer membrane integrity and colicin uptake, and the MotA-MotB system that powers flagellar rotation asm.orgoup.combiorxiv.org. Exploring the functional diversity of ExbD homologs across various bacterial phyla can provide insights into the evolution and adaptation of these energy transduction systems biorxiv.orgnih.gov.

Research in this area could focus on:

Comparative Sequence and Structural Analysis: Analyzing the amino acid sequences and predicted or determined structures of ExbD homologs from a wide range of Gram-negative bacteria to identify conserved motifs and structural variations asm.orgbiorxiv.org.

Functional Characterization of Homologs: Experimentally characterizing the biochemical activity and protein interactions of ExbD homologs from diverse species to understand how variations in sequence and structure translate to differences in function or substrate specificity nih.gov.

Identification of Novel ExbD-like Systems: Discovering and characterizing previously unstudied ExbD-like proteins and the energy transduction systems they belong to in less-studied bacterial species researchgate.net.

Evolutionary Relationships: Investigating the evolutionary relationships between ExbD, TolR, MotB, and other related proteins to understand the divergence and specialization of PMF-driven systems biorxiv.org.

Future research could involve:

Bioinformatic analysis of bacterial genomes to identify putative ExbD homologs.

Cloning and expression of ExbD homologs from different species for in vitro and in vivo functional studies.

Structural determination of ExbD homologs and their complexes with partner proteins.

Potential Data for Future Studies:

Research AreaPotential Data Types
Comparative AnalysisSequence alignments, phylogenetic trees, structural comparisons
Functional CharacterizationPMF coupling efficiency, protein interaction profiles, complementation assays
Novel System IdentificationGenetic organization of loci, protein domain analysis
Evolutionary RelationshipsPhylogenetic analysis of related protein families

Q & A

Q. What are the structural domains of ExbD, and how do they contribute to its function in Gram-negative bacteria?

ExbD comprises three domains: a short cytoplasmic N-terminal tail (residues 1–21), a single-pass transmembrane domain (residues 22–43), and a periplasmic domain (residues 44–141) that is highly dynamic and critical for protein-protein interactions. The transmembrane domain contains a conserved aspartic acid residue (D25), essential for proton motive force (PMF) coupling, while the periplasmic domain mediates interactions with TonB and ExbB . Structural studies using nuclear magnetic resonance (NMR) and X-ray crystallography confirm this modular organization, with the periplasmic domain adopting a flexible fold that transitions between conformational states during energy transduction .

Q. What experimental approaches are recommended for studying ExbD interactions in vivo?

Formaldehyde crosslinking combined with immunoblotting is a standard method to capture transient ExbD complexes (e.g., ExbD-TonB or ExbD-ExbB). For example, cysteine-substitution mutagenesis in periplasmic domains, followed by disulfide bond analysis under non-reducing SDS-PAGE, can map interaction interfaces (e.g., ExbD(A92C) with TonB(A150C)) . To avoid artifacts, use untagged ExbD and validate results with anti-ExbD antibodies rather than epitope tags, as tags like T7 can disrupt native interactions or lead to false oligomerization signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in ExbD oligomerization data from tagged vs. untagged protein studies?

Epitope-tagged ExbD (e.g., T7-ExbD) often forms non-physiological dimers/trimers due to tag-induced aggregation, whereas untagged ExbD primarily exists as monomers in vivo. To address this:

  • Compare crosslinking profiles of tagged and untagged ExbD using antibodies specific to the native protein.
  • Validate complementation assays with proteolytic cleavage controls to ensure tag removal does not restore function artifactually .
  • Employ cryo-electron microscopy (cryo-EM) to visualize native ExbB/ExbD complexes in lipid bilayers, avoiding crystallization biases .

Q. What methodological strategies elucidate the role of PMF in regulating ExbD-TonB interactions?

PMF-dependent interactions can be staged using:

  • Cysteine accessibility assays : Monitor conformational changes in ExbD’s periplasmic domain under PMF-inhibited conditions (e.g., carbonyl cyanide m-chlorophenyl hydrazine (CCCP) treatment).
  • In vivo disulfide crosslinking : Engineer cysteines at interaction hotspots (e.g., ExbD(A92C) and TonB(A150C)) to capture PMF-driven conformational shifts .
  • Fluorescence resonance energy transfer (FRET) : Tag ExbD and TonB with fluorophores to quantify real-time interaction dynamics during PMF modulation .

Q. How do structural studies reconcile discrepancies between ExbD’s in vitro and in vivo conformations?

In vitro crystal structures of ExbD’s periplasmic domain (e.g., ExbD:D-box peptide complex) represent a "resting state" without PMF or transmembrane domain constraints. To bridge this gap:

  • Combine X-ray crystallography (for high-resolution static snapshots) with cryo-EM (for dynamic complexes in lipid environments).
  • Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to compare solvent accessibility of ExbD regions in membranes vs. purified samples .

Q. What evolutionary evidence links ExbD to flagellar motor proteins like MotB?

Despite low sequence similarity, ExbD and MotB share:

  • A conserved aspartate residue (D25 in ExbD) critical for proton translocation.
  • Transmembrane helices with analogous residue frequencies.
  • Hexameric arrangements in complex with partner proteins (ExbB/ExbD vs. MotA/MotB). Phylogenetic analysis of γ-proteobacteria supports divergence from a common ancestral proton channel .

Methodological and Data Analysis Challenges

Q. How can researchers identify functional regions within ExbD’s disordered periplasmic domain?

  • Alanine-scanning mutagenesis : Systematically replace residues in the periplasmic domain (e.g., residues 44–63) and assess PMF-dependent TonB activation.
  • Photo-crosslinking : Incorporate p-benzoylphenylalanine (pBpa) at specific sites to trap transient interactions (e.g., ExbD-TonB complexes) .
  • Peptide inhibition assays : Test synthetic peptides mimicking ExbD regions (e.g., ExbD(44–63)) for competitive binding to TonB, monitored via growth assays in iron-limited media .

Q. What criteria validate ExbD’s role in antibiotic targeting strategies?

  • Demonstrate that ExbD inhibitors (e.g., dsbA(ss)-ExbD(44–63) peptide) disrupt PMF-dependent interactions without affecting membrane integrity.
  • Use in vivo crosslinking to confirm reduced ExbD-TonB complex formation.
  • Validate specificity via resistance assays in exbD knockout strains complemented with inhibitor-resistant mutants .

Tables

Table 1: Key ExbD Interaction Complexes and Detection Methods

ComplexMethodConditionsKey Evidence IDs
ExbD-TonBFormaldehyde crosslinking+PMF
ExbD-ExbBCryo-EMNative membranes
ExbD homodimersDisulfide crosslinking (A92C)Non-reducing SDS-PAGE
ExbD-D-box peptideX-ray crystallography1.4 Å resolution

Table 2: Common Experimental Artifacts in ExbD Studies

Artifact SourceMitigation StrategyReference
Epitope tagsUse untagged ExbD + anti-ExbD antibodies
OverexpressionComplement with chromosomal exbD alleles
In vitro vs. in vivo statesCombine cryo-EM and HDX-MS

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